N-(Pent-2-yn-1-yl)benzamide
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Overview
Description
N-(Pent-2-yn-1-yl)benzamide is an organic compound belonging to the benzamide family. Benzamides are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, characterized by the presence of a benzamide group attached to a pent-2-yn-1-yl chain, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-2-yn-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: N-(Pent-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amines .
Scientific Research Applications
N-(Pent-2-yn-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and the development of new materials.
Industry: Benzamides are used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-(Pent-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that similar compounds modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, leading to antidepressant-like effects . The compound’s ability to form hydrogen bonds with target enzymes and proteins plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness: N-(Pent-2-yn-1-yl)benzamide stands out due to its unique pent-2-yn-1-yl chain, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzamides and contributes to its specific applications in various fields.
Properties
CAS No. |
808737-51-1 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-pent-2-ynylbenzamide |
InChI |
InChI=1S/C12H13NO/c1-2-3-7-10-13-12(14)11-8-5-4-6-9-11/h4-6,8-9H,2,10H2,1H3,(H,13,14) |
InChI Key |
VXBZWZVKDFWPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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